molecular formula C9H8ClNO4 B13593996 3-(5-Chloro-2-nitrophenyl)propanoic acid

3-(5-Chloro-2-nitrophenyl)propanoic acid

Cat. No.: B13593996
M. Wt: 229.62 g/mol
InChI Key: DHMJRCLBMDLITR-UHFFFAOYSA-N
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Description

3-(5-Chloro-2-nitrophenyl)propanoic acid is an organic compound with the molecular formula C9H8ClNO4 It is a derivative of propanoic acid, featuring a 5-chloro-2-nitrophenyl group attached to the third carbon of the propanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chloro-2-nitrophenyl)propanoic acid typically involves the nitration of 5-chlorobenzene followed by a series of reactions to introduce the propanoic acid moiety. One common method involves the following steps:

    Nitration: 5-Chlorobenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 5-chloro-2-nitrobenzene.

    Friedel-Crafts Acylation: The nitrated product undergoes Friedel-Crafts acylation with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(5-Chloro-2-nitrophenyl)propanoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.

    Substitution: Nucleophiles like sodium hydroxide, ammonia, or thiols in polar solvents.

Major Products

    Reduction: 3-(5-Amino-2-nitrophenyl)propanoic acid.

    Substitution: Products depend on the nucleophile used, such as 3-(5-Hydroxy-2-nitrophenyl)propanoic acid when hydroxide is the nucleophile.

Scientific Research Applications

3-(5-Chloro-2-nitrophenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing compounds with specific biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(5-Chloro-2-nitrophenyl)propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    3-(5-Chloro-2-nitrophenyl)acetic acid: Similar structure but with an acetic acid moiety instead of propanoic acid.

    3-(5-Chloro-2-nitrophenyl)butanoic acid: Similar structure but with a butanoic acid moiety instead of propanoic acid.

Uniqueness

3-(5-Chloro-2-nitrophenyl)propanoic acid is unique due to its specific combination of a 5-chloro-2-nitrophenyl group with a propanoic acid chain, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H8ClNO4

Molecular Weight

229.62 g/mol

IUPAC Name

3-(5-chloro-2-nitrophenyl)propanoic acid

InChI

InChI=1S/C9H8ClNO4/c10-7-2-3-8(11(14)15)6(5-7)1-4-9(12)13/h2-3,5H,1,4H2,(H,12,13)

InChI Key

DHMJRCLBMDLITR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)CCC(=O)O)[N+](=O)[O-]

Origin of Product

United States

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